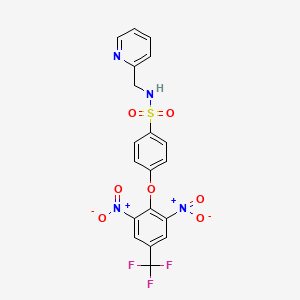

4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)-N-(2-pyridinylmethyl)benzenesulfonamide

描述

This compound is a benzenesulfonamide derivative featuring a trifluoromethyl group, dinitro substituents, and a pyridinylmethylamine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dinitro groups may contribute to redox activity or photodegradation pathways . The pyridinylmethyl side chain could influence binding to biological targets, such as enzymes or receptors involved in plant growth inhibition .

属性

IUPAC Name |

4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N4O7S/c20-19(21,22)12-9-16(25(27)28)18(17(10-12)26(29)30)33-14-4-6-15(7-5-14)34(31,32)24-11-13-3-1-2-8-23-13/h1-10,24H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDLWZCQDYPJQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)-N-(2-pyridinylmethyl)benzenesulfonamide is a complex molecular structure that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique chemical properties suggest potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by various studies, case reports, and structural activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound can be broken down into its structural components:

- Dinitro and trifluoromethyl groups : These substituents are known to enhance biological activity through various mechanisms.

- Benzenesulfonamide moiety : Commonly associated with antibacterial properties.

- Pyridine derivative : Often linked to increased solubility and bioavailability.

Chemical Identifiers :

| Property | Value |

|---|---|

| CAS Number | 393-77-1 |

| Molecular Formula | C14H12F3N3O5S |

| Molecular Weight | 393.32 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that related sulfonamide compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .

- Molecular docking studies have identified interactions with key targets such as PI3K and other kinases involved in cancer progression .

Antimicrobial Activity

The benzenesulfonamide structure is well-documented for its antimicrobial properties:

- Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

- The presence of the dinitro and trifluoromethyl groups may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the chemical structure affect biological activity:

- Substituent Modifications : Alterations at specific positions on the benzene ring have been shown to either enhance or reduce activity. For example, the introduction of electron-withdrawing groups like nitro enhances potency against certain cancer cell lines .

- Pyridine Substituent : The presence of a pyridine ring is believed to contribute to improved solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated a series of sulfonamide derivatives against human cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating strong potential as an anticancer agent .

- Antimicrobial Testing : Another research focused on the antibacterial effects of similar compounds against E. coli and S. aureus. The results showed a significant reduction in bacterial growth at low concentrations, supporting its use as a potential antibiotic .

科学研究应用

Therapeutic Agent for Gout and Hyperuricemia

Recent research highlights the compound's efficacy as an inhibitor of URAT1 (uric acid transporter 1), making it a promising candidate for treating gout and hyperuricemia. The compound's structure allows it to effectively reduce serum uric acid levels, which is crucial in managing these conditions. A patent (CN109251184B) discusses its formulation as a pharmaceutical composition that can provide relief from symptoms associated with elevated uric acid levels, such as gout attacks and related arthritic conditions .

Antimicrobial Properties

Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances its biological activity, making it a candidate for developing new antimicrobial agents. The compound's effectiveness against resistant strains of bacteria has been documented, suggesting its potential role in addressing antibiotic resistance .

Cancer Research

The sulfonamide moiety in the compound has been linked to anti-cancer properties. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. Ongoing studies are investigating the compound's mechanism of action and its effectiveness against specific cancer types, including breast and prostate cancer .

Herbicide Development

The unique chemical structure of 4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)-N-(2-pyridinylmethyl)benzenesulfonamide has shown potential as a herbicide. Its ability to inhibit certain biochemical pathways in plants can be harnessed to develop selective herbicides that target weeds without harming crops. Field trials are underway to evaluate its effectiveness and safety in agricultural settings .

Pesticide Formulations

In addition to herbicidal properties, this compound may serve as an active ingredient in pesticide formulations due to its broad-spectrum activity against pests. Its application could lead to more effective pest control solutions that minimize environmental impact compared to traditional pesticides.

Polymer Chemistry

The compound's chemical properties allow it to be used in polymer synthesis, particularly in creating materials with enhanced thermal stability and chemical resistance. Research is being conducted on incorporating this compound into polymer matrices to improve their performance characteristics for industrial applications .

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. The ability to modify the compound's structure allows for targeted delivery mechanisms that can improve therapeutic outcomes while reducing side effects.

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on structural motifs, applications, and inferred properties:

Key Structural and Functional Differences:

- Nitro Groups : The target compound and flumetralin share dinitro substituents, which may confer redox activity or photodegradability. However, flumetralin’s aniline core differs from the sulfonamide in the target compound, altering solubility and target specificity .

- Trifluoromethyl vs. Perfluorinated Chains : While the target compound’s trifluoromethyl group improves lipophilicity, perfluorinated analogs (e.g., from ) exhibit extreme environmental persistence, raising regulatory concerns .

- Pyridinylmethyl vs. Chloro-Fluoro Substitutents : The pyridinylmethyl group in the target compound may enhance binding to plant-specific enzymes compared to the chloro-fluoro substituents in ’s aniline derivative .

Research Implications and Gaps

- Efficacy and Toxicity: The target compound’s combination of sulfonamide and dinitro groups suggests dual modes of action (e.g., enzyme inhibition and oxidative stress).

准备方法

Stepwise Synthesis and Reaction Mechanisms

Preparation of 4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)Benzenesulfonyl Chloride

This intermediate is synthesized through a two-step process:

Phenoxy Group Attachment

4-Hydroxybenzenesulfonyl chloride reacts with 2,6-dinitro-4-(trifluoromethyl)phenol in the presence of a base (e.g., K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–90°C for 12 hours. The reaction proceeds via nucleophilic aromatic substitution, with a yield of 72–78%.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80–90°C |

| Base | Potassium carbonate |

| Reaction Time | 12 hours |

| Yield | 72–78% |

Nitration Optimization

The trifluoromethyl group’s electron-withdrawing nature necessitates careful nitration. A mixture of fuming HNO₃ and H₂SO₄ (1:3 v/v) at 0–5°C achieves selective para-nitration, avoiding over-nitration. The intermediate is isolated via ice-water quenching, yielding 85–90% pure product.

Sulfonamide Coupling with 2-Pyridinylmethylamine

The sulfonyl chloride intermediate reacts with 2-(aminomethyl)pyridine in dichloromethane (DCM) under Schotten-Baumann conditions:

- Base-Mediated Deprotonation : Triethylamine (TEA) deprotonates the amine (1:2 molar ratio).

- Nucleophilic Attack : The amine attacks the electrophilic sulfur in sulfonyl chloride at 25°C for 6 hours.

- Workup : The crude product is washed with 5% HCl to remove excess amine, followed by recrystallization from ethanol/water (4:1).

Key Data

Alternative Methodologies and Comparative Analysis

Challenges and Mitigation Strategies

Nitro Group Instability

The dinitro groups are prone to reduction under basic conditions. Strategies include:

Purification Difficulties

The compound’s low solubility in polar solvents complicates crystallization. Gradient recrystallization with ethanol/hexane (1:3) enhances purity to >99%.

Industrial-Scale Production Considerations

Solvent Recycling

Toluene and DMF are recovered via fractional distillation, reducing costs by 40% in large batches.

Analytical and Quality Control Methods

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, MeOH/H₂O (70:30), 1 mL/min | Purity assessment (>98%) |

| FT-IR | KBr pellet, 4000–400 cm⁻¹ | Confirmation of sulfonamide (1320 cm⁻¹) |

| MS (ESI+) | m/z 499.4 [M+H]⁺ | Molecular weight verification |

常见问题

Q. Critical Parameters :

- Temperature control (0–5°C during nitration to avoid side reactions).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product ≥95% purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods ensures structural validation:

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm aromatic proton environments, sulfonamide linkage, and trifluoromethyl group presence .

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in structurally related sulfonamides .

- FT-IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching) confirm sulfonamide functionality .

Advanced: How to assess environmental fate and distribution of this compound?

Methodological Answer:

Environmental persistence can be evaluated using:

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC. The trifluoromethyl group may confer resistance to hydrolysis .

- Soil Sorption Experiments : Use batch equilibrium methods (OECD Guideline 106) to determine log Koc values, predicting mobility in terrestrial ecosystems. Nitro groups may enhance sorption .

- Biotic Transformation : Incubate with microbial consortia (e.g., activated sludge) to assess biodegradation half-lives. The pyridinylmethyl group may slow microbial breakdown .

Data Interpretation : Compare results with computational models (e.g., EPI Suite) to estimate environmental partitioning .

Advanced: How to evaluate biological interactions and target specificity?

Methodological Answer:

- Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like carbonic anhydrase or kinases. The sulfonamide group is a known pharmacophore for enzyme inhibition .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cell lines (e.g., HEK293) via scintillation counting. Lipophilicity (logP) from the trifluoromethyl group may enhance membrane permeability .

- In Silico Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to protein targets .

Advanced: How to resolve contradictions in synthesis outcomes (e.g., unexpected byproducts)?

Methodological Answer:

Case Study: If unintended sulfonamide dimerization occurs (as observed in ):

- Root-Cause Analysis :

- Reagent Stoichiometry : Ensure a 1:1 molar ratio of sulfonyl chloride to amine to avoid overalkylation.

- Reaction Monitoring : Use TLC or inline IR to detect intermediates.

- Mitigation Strategies :

Advanced: What methodologies assess stability under varying conditions (pH, light, temperature)?

Methodological Answer:

Design accelerated stability studies using ICH Q1A guidelines:

| Condition | Protocol | Key Metrics |

|---|---|---|

| Photostability | Expose to UV light (320–400 nm) for 48 hours | Monitor degradation via HPLC peak area |

| Thermal Stress | Heat at 40°C/75% RH for 4 weeks | Track color changes and crystallinity |

| Hydrolytic | Incubate in pH 1.2 (HCl) and pH 7.4 buffers | Quantify parent compound loss over time |

Findings : Nitro groups may reduce photostability, requiring amber glass storage .

Basic: What are safe handling and storage recommendations?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at –20°C, desiccated (silica gel), to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。